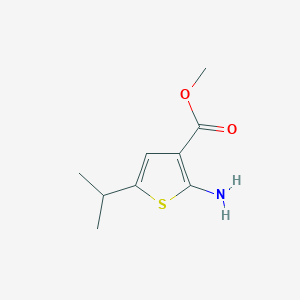

Methyl 2-amino-5-isopropylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-propan-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)7-4-6(8(10)13-7)9(11)12-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDXRTHPMSTCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-amino-5-isopropylthiophene-3-carboxylate" synthesis

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic building block. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its preparation. Our focus is on the widely adopted and efficient Gewald three-component reaction, elucidating the causality behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction: The Significance of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are privileged heterocyclic motifs that form the core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their structural framework is a key component in a variety of biologically active molecules, including pan-serotype dengue virus inhibitors, allosteric modulators of adenosine receptors, and anti-proliferative agents.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, such as thieno[2,3-d]pyrimidines, which are of great interest in the development of novel therapeutic agents.[4][5]

The most direct and convergent method for assembling this polysubstituted thiophene ring is the Gewald reaction, a one-pot, three-component synthesis first reported in the 1960s.[6][7] This reaction's operational simplicity, use of readily available starting materials, and mild reaction conditions have cemented its status as a cornerstone of heterocyclic chemistry.[7]

The Gewald Reaction: A Mechanistic Perspective

The synthesis of this compound is classically achieved via the Gewald reaction. This process involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.

The three core components for this specific synthesis are:

-

Carbonyl Compound : Isobutyraldehyde (3-methylbutanal), which provides the isopropyl group at the 5-position of the thiophene ring.

-

Active Methylene Compound : Methyl cyanoacetate, which furnishes the C2-amino group and the C3-methyl carboxylate.

-

Sulfur Source : Elemental sulfur (S₈).

-

Catalyst : A secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is typically used to facilitate the reaction.[2]

The reaction proceeds through a well-elucidated cascade mechanism, which is key to understanding and optimizing the process.

Pillar of Expertise: Deconstructing the Mechanism

The reaction pathway involves three critical stages:

-

Knoevenagel-Cope Condensation : The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation. The basic catalyst deprotonates the α-carbon of methyl cyanoacetate, creating a nucleophilic carbanion. This anion then attacks the carbonyl carbon of isobutyraldehyde. Subsequent dehydration yields the α,β-unsaturated cyanoester intermediate, methyl 2-cyano-4-methylpent-2-enoate. This initial step is often the rate-determining phase of the overall transformation.[1][8]

-

Sulfur Addition (Thiolation) : Elemental sulfur (S₈) is activated by the base and adds to the β-carbon of the unsaturated intermediate in a Michael-type addition. This forms a key thiolate intermediate. Computational studies suggest that a deprotonated allylic anion of the Knoevenagel product is the species that nucleophilically opens the S₈ ring.[8]

-

Intramolecular Cyclization and Tautomerization : The newly formed thiolate anion attacks the proximate nitrile carbon in an intramolecular cyclization. This ring-closure step forms a six-membered transition state that collapses to yield a substituted 2-iminothiophene ring. This imine intermediate is unstable and rapidly undergoes tautomerization to the thermodynamically more stable aromatic 2-aminothiophene, yielding the final product.

Caption: Fig. 1: Reaction Mechanism of the Gewald Synthesis

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations, ensuring trustworthiness and reproducibility.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (per 0.05 mol scale) |

| Isobutyraldehyde | C₄H₈O | 72.11 | 3.61 g (4.5 mL) |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 4.95 g (4.4 mL) |

| Elemental Sulfur | S | 32.06 | 1.60 g |

| Morpholine (Catalyst) | C₄H₉NO | 87.12 | 4.36 g (4.4 mL) |

| Methanol (Solvent) | CH₃OH | 32.04 | ~40 mL |

| Ethanol (Recrystallization) | C₂H₅OH | 46.07 | As needed |

Step-by-Step Methodology

Caption: Fig. 2: Experimental Workflow

-

Reaction Setup : To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methanol (30 mL), isobutyraldehyde (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).

-

Catalyst Addition : Begin stirring the mixture. Slowly add morpholine (0.05 mol) dropwise over a period of 20-30 minutes.[2] An initial exotherm is expected; maintain the temperature between 35-40°C during the addition, using a water bath for cooling if necessary.

-

Reaction Execution : After the addition is complete, heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 3-5 hours.[2]

-

In-Process Control (TLC) : Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of starting materials indicates reaction completion.

-

Product Isolation : Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. The precipitation can be further encouraged by placing the flask in an ice bath for 30 minutes.

-

Filtration and Washing : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual solvent and impurities.[2]

-

Purification : The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to yield the purified product as crystals.[9][10]

-

Drying and Characterization : Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum. The final product, this compound, should be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The expected product is a liquid or low-melting solid.[11]

Conclusion

The Gewald reaction provides a robust and highly efficient pathway for the synthesis of this compound. By understanding the underlying mechanism—from the initial Knoevenagel condensation to the final tautomerization—researchers can effectively troubleshoot and optimize the reaction for high yield and purity. The detailed protocol provided herein represents a self-validating and trustworthy methodology, empowering scientists in pharmaceutical and chemical development to reliably produce this valuable heterocyclic intermediate for further synthetic applications.

References

-

Sabnis, R. W., Fike, R. R., & Rangnekar, D. W. (2010). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

-

Georganics. (2023). Methyl 2-amino-3-thiophenecarboxylate – description and application. Georganics. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. innovatechem.com. Available at: [Link]

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.

-

ResearchGate. (2014). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available at: [Link]

-

MDPI. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. ResearchGate. Available at: [Link]

-

TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. asianpubs.org [asianpubs.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]

- 5. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 10. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 11. 2-AMINO-5-ISOPROPYL-THIOPHENE-3-CARBOXYLIC ACID METHYL EST… [cymitquimica.com]

An In-Depth Technical Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-isopropylthiophene-3-carboxylate is a polysubstituted thiophene derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. As a versatile heterocyclic building block, its structural motif is a key component in the synthesis of a wide array of biologically active compounds.[1][2][3] The 2-aminothiophene core, in particular, is recognized as a "privileged scaffold," meaning it can serve as a foundation for developing ligands for a diverse range of biological targets.[1] This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and potential applications in pharmaceutical research.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 149587-85-9

-

Molecular Formula: C₉H₁₃NO₂S

-

Molecular Weight: 199.27 g/mol

-

Chemical Structure:

-

SMILES: CC(C)c1cc(C(=O)OC)c(N)s1

-

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 199.27 g/mol | --INVALID-LINK-- |

| Appearance | Solid | General knowledge for this class of compounds |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMF.[4] | General knowledge for this class of compounds |

Synthesis of this compound: The Gewald Reaction

The most prominent and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction.[5][6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[5][8]

Reaction Mechanism

The mechanism of the Gewald reaction is a well-established three-step process:[5][6]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (in this case, 3-methyl-2-butanone, the isopropyl ketone) and the α-cyanoester (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[5][6]

-

Sulfur Addition: Elemental sulfur is then added to the reaction mixture. The exact mechanism of this addition is still a subject of some discussion, but it is postulated to proceed through an intermediate where the sulfur adds to the α-carbon of the nitrile group.[5]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by a tautomerization to yield the final, stable 2-aminothiophene ring system.[5]

Experimental Protocol: A Generalized Gewald Synthesis

Materials:

-

3-Methyl-2-butanone (isopropyl methyl ketone)

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine)

-

Methanol or Ethanol (as solvent)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

To a stirred solution of elemental sulfur in methanol, add methyl cyanoacetate and morpholine. The reaction mixture will typically change color.

-

Slowly add 3-methyl-2-butanone to the mixture.

-

The reaction is then stirred at a slightly elevated temperature (e.g., 50°C) and monitored by thin-layer chromatography (TLC) until completion.[9]

-

Upon completion, the reaction mixture is cooled to room temperature and may be diluted with water.

-

The product is then extracted into an organic solvent such as ethyl acetate.[9]

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel to afford the pure this compound.[9]

Causality in Experimental Choices:

-

Choice of Base: A base, such as morpholine or triethylamine, is crucial to catalyze the initial Knoevenagel condensation.[6] The choice and amount of base can significantly influence the reaction rate and yield.

-

Solvent: Protic solvents like methanol or ethanol are commonly used as they facilitate the dissolution of the reactants and the progress of the reaction.[4]

-

Temperature: A moderate temperature increase helps to accelerate the reaction rate without promoting the formation of significant side products.

-

Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any byproducts, ensuring high purity.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1][2][3] These compounds and their derivatives have been investigated for their potential as:

-

Anticancer Agents: The thiophene ring system is a component of several kinase inhibitors and other anticancer drugs.[11]

-

Antimicrobial and Antiviral Agents: Derivatives of 2-aminothiophenes have shown promise as antibacterial, antifungal, and antiviral agents.[12]

-

Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) tinoridine contains a 2-aminothiophene core.[12]

-

Neurological and Cardiovascular Drug Candidates: The structural versatility of 2-aminothiophenes allows for their use in developing drugs targeting a variety of receptors and enzymes involved in neurological and cardiovascular diseases.[13][14]

-

Positive Allosteric Modulators (PAMs): Recent research has explored 2-aminothiophene derivatives as PAMs of the glucagon-like peptide 1 receptor (GLP-1R), which is a target for the treatment of type 2 diabetes and obesity.[15]

The title compound, this compound, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino and ester functional groups provide convenient handles for further chemical modifications, allowing for the creation of libraries of compounds for high-throughput screening.

Logical Workflow for Drug Discovery

The journey from a building block like this compound to a potential drug candidate follows a structured path.

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-amino-5-isopropylthiophene-3-carboxylate" molecular structure

An In-depth Technical Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate: Structure, Synthesis, and Application as a Privileged Scaffold

Abstract

This compound is a polysubstituted heterocyclic compound that belongs to the class of 2-aminothiophenes. This class of molecules is widely recognized as a "privileged scaffold" in medicinal chemistry, owing to its prevalence in a multitude of biologically active compounds and its synthetic versatility.[1][2] This guide provides a comprehensive technical overview of the molecule's structure, elucidating the influence of its distinct functional groups on its physicochemical properties and reactivity. We will detail its efficient synthesis via the multicomponent Gewald reaction, including a discussion of the underlying mechanism and a practical experimental protocol. Furthermore, this document explores the analytical techniques used for its characterization and examines its pivotal role as a starting material in the development of advanced therapeutic agents, particularly thieno[2,3-d]pyrimidine derivatives.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

The 2-Aminothiophene Scaffold: A Cornerstone of Medicinal Chemistry

The 2-aminothiophene core is a five-membered heterocyclic motif that serves as a foundational building block in the design of novel pharmaceuticals.[1][5] Its structural rigidity, coupled with the electronic properties conferred by the sulfur heteroatom and the amino substituent, makes it an ideal synthon for creating molecules that can interact with a wide array of biological targets.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][6][7]

This compound (CAS No. 149587-85-9) is a prominent example of this class. Its specific substitution pattern—an amino group at position 2, a methyl carboxylate at position 3, and an isopropyl group at position 5—provides a unique combination of reactivity, lipophilicity, and steric bulk, making it a highly valuable intermediate for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is key to its utility. Each functional group contributes distinct properties that influence its behavior in chemical reactions and biological systems.

-

Thiophene Ring : The central aromatic ring is electron-rich due to the lone pairs on the sulfur atom, which participate in resonance. This aromaticity provides thermal and chemical stability.[8]

-

2-Amino Group (-NH₂) : This strong electron-donating group further increases the electron density of the thiophene ring, particularly at positions 3 and 5, influencing its regioselectivity in electrophilic substitution reactions. It also serves as a primary nucleophilic site for derivatization, commonly for the construction of fused pyrimidine rings.[4]

-

3-Methyl Carboxylate Group (-COOCH₃) : As an electron-withdrawing group, the ester functionality modulates the electronic properties of the amino group and the ring. It acts as a key handle for modifications such as hydrolysis or amidation and can participate in intramolecular hydrogen bonding with the adjacent amino group, which influences the molecule's conformation.[9]

-

5-Isopropyl Group (-CH(CH₃)₂) : This lipophilic alkyl group enhances the molecule's solubility in nonpolar organic solvents and can contribute to van der Waals interactions within biological targets. Its steric bulk can also direct the regioselectivity of reactions at the adjacent C4 position.

Below is a diagram illustrating the key structural features of the molecule.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 149587-85-9 | [10][11] |

| Molecular Formula | C₉H₁₃NO₂S | [10] |

| Molecular Weight | 199.27 g/mol | [10] |

| Appearance | Liquid | [10] |

| InChI Key | GNDXRTHPMSTCQP-UHFFFAOYSA-N | [10] |

| Purity | Typically ≥95% | [10] |

Synthesis: The Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes, including the title compound, is the Gewald reaction.[1][12] This one-pot, three-component condensation is valued for its operational simplicity, use of readily available starting materials, and generally high yields.[13]

Causality and Mechanistic Insight

The reaction proceeds by combining a ketone (3-methyl-2-butanone), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[12][14]

The mechanism, though complex, is understood to proceed through several key steps:[12][15][16]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[12][15]

-

Sulfur Addition (Thiolation): Elemental sulfur adds to the intermediate. The precise mechanism of sulfur ring-opening and addition is complex and may involve polysulfide intermediates.[15][16][17]

-

Cyclization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, where the sulfur attacks the nitrile group.

-

Tautomerization/Aromatization: A final tautomerization step yields the stable, aromatic 2-aminothiophene product.[12] The formation of the aromatic ring is the thermodynamic driving force for the reaction.[15][16]

The diagram below outlines this synthetic pathway.

Caption: Simplified workflow of the Gewald reaction for synthesis.

Self-Validating Experimental Protocol

This protocol is based on established methodologies for the Gewald synthesis.[14][18] A self-validating system is ensured by monitoring the reaction progress via Thin-Layer Chromatography (TLC) and characterizing the final product using the methods described in Section 4.

Materials:

-

3-Methyl-2-butanone (1.0 eq)

-

Methyl cyanoacetate (1.0 eq)

-

Elemental Sulfur (1.0 eq)

-

Morpholine (catalyst, ~0.3 eq)

-

Ethanol (solvent)

-

Ethyl acetate and Hexane (for TLC and purification)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, 3-methyl-2-butanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq).

-

Stir the mixture at room temperature to form a suspension.

-

Slowly add morpholine dropwise to the suspension over 15 minutes. An exothermic reaction may be observed.

-

Heat the reaction mixture to 45-50 °C and stir for 3-4 hours.

-

Validation Step: Monitor the consumption of starting materials using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The appearance of a new, UV-active spot with a lower Rf value indicates product formation.

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to encourage precipitation if the product is a solid. If it remains an oil, proceed to extraction.

-

If a precipitate forms, filter the crude product, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure liquid product.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituent groups and data from analogous structures.[14][19]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.0 (s, 2H, -NH₂), ~6.5 (s, 1H, thiophene C4-H), 3.7 (s, 3H, -OCH₃), ~3.0 (septet, 1H, isopropyl -CH), ~1.3 (d, 6H, isopropyl -CH₃)₂ |

| IR | ν (cm⁻¹): ~3450-3300 (N-H stretch, two bands for primary amine), ~2960 (C-H stretch, alkyl), ~1660 (C=O stretch, ester), ~1580 (C=C stretch, aromatic) |

| Mass Spec (EI) | m/z: 199 (M⁺, molecular ion peak), with fragmentation patterns corresponding to the loss of -OCH₃ and the isopropyl group. |

Applications in Drug Discovery

This compound is rarely the final therapeutic agent but rather a crucial intermediate for building more complex, biologically active molecules.[1][5] Its primary application is in the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[3][4]

The reaction between a 2-aminothiophene-3-carboxylate and reagents like formamide or nitriles provides direct access to the thieno[2,3-d]pyrimidine core.[3][4] This scaffold is present in numerous compounds investigated for their potential as:

-

Anticancer Agents: By acting as inhibitors of various kinases.[7]

-

Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.[6][20]

-

CNS Agents: Including anxiolytic and anticonvulsant drugs.[21]

The workflow from this simple thiophene to a complex drug candidate is visualized below.

Caption: Synthetic workflow from the title compound to a drug candidate.

Conclusion

This compound is more than a mere chemical curiosity; it is a synthetically tractable and highly versatile platform for innovation in medicinal chemistry. Its molecular structure is an ideal blend of nucleophilic and electrophilic centers, primed for conversion into more elaborate heterocyclic systems. A thorough understanding of its synthesis via the robust Gewald reaction, combined with precise analytical characterization, empowers researchers to confidently employ this molecule as a foundational element in the quest for novel therapeutic agents. Its continued application in the synthesis of privileged scaffolds like thieno[2,3-d]pyrimidines ensures its relevance in the field of drug discovery for the foreseeable future.

References

- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). European Journal of Medicinal Chemistry.

- Gewald reaction. Wikipedia.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). J. Org. Chem.

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- Gewald Reaction. Organic Chemistry Portal.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).

- Selected biologically active 2-aminothiophenes.

- Antimicrobial Activity of 2-Aminothiophene Deriv

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.

- 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Chemicalbook.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.

- 2-amino-5-isopropyl-thiophene-3-carboxylic acid methyl ester. CymitQuimica.

- Ethyl 2-amino-5-methylthiophene-3-carboxyl

- Methyl 2-aminothiophene-3-carboxyl

- 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER 4815-32-1 wiki. guidechem.com.

- 149587-85-9(2-AMINO-5-ISOPROPYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER) Product Description. ChemicalBook.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules.

- Methyl-2-amino-5-methyl-3-thiophenecarboxyl

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-AMINO-5-ISOPROPYL-THIOPHENE-3-CARBOXYLIC ACID METHYL EST… [cymitquimica.com]

- 11. 149587-85-9 CAS MSDS (2-AMINO-5-ISOPROPYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. Gewald Reaction [organic-chemistry.org]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 19. Methyl-2-amino-5-methyl-3-thiophenecarboxylate | C7H9NO2S | CID 675878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate

Introduction

Methyl 2-amino-5-isopropylthiophene-3-carboxylate is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount. This guide provides an in-depth analysis of the spectral data expected for this molecule, offering a predictive framework for its characterization. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to interpret and utilize spectral data for the structural confirmation of complex organic molecules.

The structural integrity of a molecule is the foundation of its function. In the realm of drug discovery, for instance, even minor structural ambiguities can lead to vastly different biological activities. Therefore, a multi-faceted analytical approach is not just best practice; it is a scientific necessity. By combining the insights from various spectroscopic techniques, we can assemble a complete and validated picture of the molecule's architecture.

Molecular Structure and Predicted Spectral Overview

A clear understanding of the molecule's structure is the first step in predicting and interpreting its spectral data.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[1][2]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans, pulse width, and acquisition time.

-

Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (typically tetramethylsilane, TMS, at 0.00 ppm).[1]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | Singlet | 1H | Thiophene-H |

| ~5.5-6.0 | Broad Singlet | 2H | NH₂ |

| ~3.8 | Singlet | 3H | OCH₃ |

| ~3.0 | Septet | 1H | CH(CH₃)₂ |

| ~1.3 | Doublet | 6H | CH(CH ₃)₂ |

Interpretation of the ¹H NMR Spectrum

-

Thiophene Proton (H-4): A singlet is predicted for the single proton on the thiophene ring. Its chemical shift is expected to be in the aromatic region, influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

-

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated. Its chemical shift is typically around 3.8 ppm.

-

Isopropyl Protons (-CH(CH₃)₂): The isopropyl group will present as two distinct signals. A septet for the single methine proton, which is split by the six adjacent methyl protons. A doublet for the six equivalent methyl protons, which are split by the single methine proton.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample is often required (50-100 mg) due to the low natural abundance of the ¹³C isotope.[1]

-

Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling, which results in a spectrum of singlets for each unique carbon atom. This simplifies the spectrum and improves the signal-to-noise ratio.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline corrected, and referenced.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~160 | C-NH₂ |

| ~150 | C-isopropyl |

| ~115 | Thiophene C-H |

| ~100 | C-COOCH₃ |

| ~51 | OCH₃ |

| ~30 | C H(CH₃)₂ |

| ~23 | CH(C H₃)₂ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm.

-

Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon attached to the amino group (C-2) and the carbon attached to the isopropyl group (C-5) will be the most downfield of the ring carbons due to heteroatom and substituent effects. The carbon bearing the proton (C-4) and the carbon attached to the carboxylate group (C-3) will be more upfield.

-

Methyl Ester Carbon: The carbon of the methyl ester group will appear around 51 ppm.

-

Isopropyl Carbons: The methine carbon of the isopropyl group will be found further downfield than the two equivalent methyl carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet method:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr).[3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample compartment is run to account for atmospheric CO₂ and water vapor.[4]

-

Sample Spectrum: The KBr pellet is placed in the sample holder, and the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum.

Predicted IR Data

The table below lists the predicted characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2970-2870 | C-H stretch (aliphatic) | Medium-Strong |

| ~1680 | C=O stretch (ester) | Strong |

| ~1620 | N-H bend | Medium |

| ~1580 | C=C stretch (thiophene ring) | Medium |

| ~1250 | C-O stretch (ester) | Strong |

Interpretation of the IR Spectrum

-

N-H Vibrations: Two distinct bands in the 3450-3300 cm⁻¹ region are expected for the asymmetric and symmetric stretching vibrations of the primary amine. A bending vibration for the N-H bond should also be visible around 1620 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methyl groups will be observed below 3000 cm⁻¹.

-

C=O Vibration: A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl stretch of the ester functional group.

-

C=C and C-O Vibrations: Thiophene ring C=C stretching vibrations are expected around 1580 cm⁻¹. A strong C-O stretching band for the ester will be present in the 1250 cm⁻¹ region.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A typical procedure for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.[5]

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source at a constant flow rate.

-

Ionization: In the ESI source, a high voltage is applied to the liquid, creating an aerosol of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions.

-

Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Predicted Mass Spectrum Data

The predicted key peaks in the mass spectrum of this compound are:

| m/z | Ion |

| 213 | [M]⁺ (Molecular Ion) |

| 198 | [M - CH₃]⁺ |

| 182 | [M - OCH₃]⁺ |

| 154 | [M - COOCH₃]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (213 g/mol ).

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would include the loss of a methyl radical from the isopropyl group to give a peak at m/z 198, the loss of the methoxy group from the ester to give a peak at m/z 182, and the loss of the entire methoxycarbonyl group to yield a peak at m/z 154.

Caption: A conceptual workflow for the spectral analysis and structural confirmation of a synthesized compound.

Conclusion: A Unified Approach to Structural Elucidation

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map out the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. By correlating the predicted data with experimentally obtained spectra, researchers can confidently verify the identity and purity of this important thiophene derivative, paving the way for its further investigation and application.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Environmental Health & Safety. Retrieved from [Link]

-

Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS). Organic Chemistry II Class Notes. Retrieved from [Link]

-

Shared Research Support Services. (n.d.). Mass Spectrometry Lab Introduction. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 22). Lab 3: Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). FTIR SPECTROPHOTOMETER. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

An In-Depth Technical Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-5-isopropylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a privileged scaffold in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

This compound is a polysubstituted thiophene derivative. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is functionalized with an amino group at the 2-position, a methoxycarbonyl group at the 3-position, and an isopropyl group at the 5-position.

Systematic IUPAC Name: Methyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate

This nomenclature accurately describes the arrangement of the functional groups on the thiophene core, providing an unambiguous identifier for the molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 149587-85-9[1][2][3][4][5] |

| Molecular Formula | C₉H₁₃NO₂S[2] |

| Molecular Weight | 199.27 g/mol [1][2][4] |

| Canonical SMILES | CC(C)C1=CC(=C(S1)N)C(=O)OC |

| InChI Key | Not readily available |

Synthesis via the Gewald Reaction: A Mechanistic Perspective

The most prominent and efficient method for synthesizing this compound is the Gewald three-component reaction .[6][7][8] This one-pot synthesis is a cornerstone of thiophene chemistry, valued for its operational simplicity and the diversity of accessible structures.[8]

The reaction involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[6] For the synthesis of the title compound, the specific reactants are:

-

Carbonyl Compound: Isobutyraldehyde (2-methylpropanal)

-

α-Cyanoester: Methyl cyanoacetate

-

Sulfur Source: Elemental sulfur

-

Base Catalyst: Typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine.[9][10]

The Underlying Mechanism

The Gewald reaction proceeds through a cascade of interconnected steps, the understanding of which is crucial for optimizing reaction conditions and maximizing yield.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (isobutyraldehyde) and the active methylene group of the α-cyanoester (methyl cyanoacetate).[6] This step forms an electron-deficient α,β-unsaturated intermediate, methyl 2-cyano-4-methylpent-2-enoate. The causality here is the enhanced acidity of the α-protons of the cyanoacetate, which are readily abstracted by the base to form a nucleophilic carbanion that attacks the electrophilic carbonyl carbon.

-

Michael Addition of Sulfur: The elemental sulfur, likely in the form of a reactive polysulfide species generated in the basic medium, undergoes a Michael-type addition to the β-carbon of the unsaturated intermediate.

-

Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, where the newly formed sulfur nucleophile attacks the nitrile carbon. Subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system.

Caption: Workflow of the Gewald three-component synthesis.

Detailed Experimental Protocol

Materials:

-

Isobutyraldehyde

-

Methyl cyanoacetate

-

Elemental sulfur powder

-

Morpholine (or other suitable base)

-

Methanol (or other suitable solvent)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of isobutyraldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol, add elemental sulfur (1.0 eq).

-

Base Addition: Slowly add morpholine (0.5-1.0 eq) to the stirred mixture. An exothermic reaction may be observed. The reaction mixture typically turns dark brown.[11]

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, for instance, 45-50°C, for several hours or overnight.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, filter the solid and wash with cold ethanol. If no precipitate forms, dilute the mixture with water and extract with ethyl acetate (3x).[11]

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[11] Remove the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.[11]

Physicochemical Properties and Spectral Data

The precise physicochemical properties and spectral data for this compound are not extensively reported in publicly available literature. However, based on analogous structures, the following characteristics can be anticipated.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/State |

| Appearance | Off-white to yellow solid |

| Melting Point | Expected to be a solid at room temperature. For comparison, the melting point of methyl 2-aminothiophene-3-carboxylate is 76-81 °C.[12] |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| Purity | Commercially available with purities of 97% or higher.[4] |

Spectral Analysis (Anticipated):

-

¹H NMR: The spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a septet), the methyl ester group (a singlet), the amino group (a broad singlet), and the thiophene ring proton (a singlet).

-

¹³C NMR: Signals corresponding to the carbons of the thiophene ring, the isopropyl group, the ester carbonyl, and the methyl ester would be present.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1680-1720 cm⁻¹), and C-S stretching of the thiophene ring would be observed.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.27 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13] These compounds serve as versatile building blocks for the synthesis of more complex molecules with diverse pharmacological activities.[13]

A Scaffold for Diverse Biological Activities

Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of biological activities, including:

-

Antiproliferative and Antitumor Activity: Many 2-aminothiophene derivatives have been investigated for their potential as anticancer agents.[14] For instance, thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene precursors, have shown significant antiproliferative effects against breast cancer cell lines.[15]

-

Antimicrobial and Antifungal Activity: The thiophene nucleus is a key component in numerous antimicrobial and antifungal compounds.[13]

-

Antiviral Activity: Certain 2-aminothiophene derivatives have been identified as potent antiviral agents.[13]

-

Anti-inflammatory Activity: This class of compounds has also been explored for the development of new anti-inflammatory drugs.[16]

While specific biological data for this compound is limited in the available literature, its structural features make it an attractive starting point for the synthesis of compound libraries for screening against various therapeutic targets. The amino and ester functionalities provide convenient handles for further chemical modifications.[16]

Caption: Potential derivatization and applications of the core molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. Based on data for analogous compounds, the following hazards should be considered.

GHS Hazard Statements for similar aminothiophenes:

-

H315: Causes skin irritation.[17]

-

H319: Causes serious eye irritation.[17]

-

H335: May cause respiratory irritation.[17]

Recommended Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or chemical goggles.

-

Use a lab coat to prevent skin contact.

-

In case of handling fine powders, a dust mask or respirator may be necessary.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound, readily accessible through the robust Gewald reaction, represents a valuable building block for chemical synthesis. Its privileged 2-aminothiophene core makes it a molecule of high interest for the development of new pharmaceuticals and functional materials. Further research into the specific biological activities of this compound and its derivatives is warranted and holds the potential for significant discoveries in drug development.

References

-

Laibo Chem. This compound. Available from: [Link].

-

PubChem. Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available from: [Link].

- Khaledi, M., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(11), 7398-7400.

-

Wikipedia. Gewald reaction. Available from: [Link].

- Abaee, M. S., et al. (2006). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2006(15), 14-22.

-

Organic Chemistry Portal. Gewald Reaction. Available from: [Link].

- Dömling, A. (2013). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 18(11), 14097-14107.

- Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.

-

PubChem. Methyl-2-amino-5-methyl-3-thiophenecarboxylate. National Center for Biotechnology Information. Available from: [Link].

- Dömling, A., et al. (2013). Cyanoacetamide MCR (III): Three-component Gewald reactions revisited. Molecules, 18(11), 14097-14107.

- Romagnoli, R., et al. (2010). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Bioorganic & Medicinal Chemistry, 18(1), 139-152.

-

PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile. National Center for Biotechnology Information. Available from: [Link].

-

Ningbo Inno Pharmchem Co.,Ltd. Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. Available from: [Link].

- Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296.

-

PubChem. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. National Center for Biotechnology Information. Available from: [Link].

- Reddy, G. M., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1289.

Sources

- 1. This compound [cymitquimica.com]

- 2. 149587-85-9 | MFCD01921963 | 2-Amino-5-isopropyl-thiophene-3-carboxylic acid methyl ester | acints [acints.com]

- 3. 149587-85-9(this compound) | Kuujia.com [kuujia.com]

- 4. This compound , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 5. 149587-85-9 | this compound | Esters | Ambeed.com [ambeed.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 12. メチル 2-アミノチオフェン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 14. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Methyl-2-amino-5-methyl-3-thiophenecarboxylate | C7H9NO2S | CID 675878 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 2-amino-5-isopropylthiophene-3-carboxylate" starting material

An In-depth Technical Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate as a Pivotal Starting Material

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound is a polysubstituted 2-aminothiophene derivative that has emerged as a cornerstone in the synthesis of complex heterocyclic systems. Its true value lies in its role as a versatile starting material, particularly for the construction of thieno[2,3-d]pyrimidine scaffolds.[1][2][3] This bicyclic heterocycle is of profound interest to researchers in drug development due to its structural analogy to purines, allowing it to interact with a wide array of biological targets. Consequently, thieno[2,3-d]pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Synthesis: The Gewald Reaction

The most efficient and widely adopted method for synthesizing this compound is the Gewald aminothiophene synthesis.[4][5] This powerful one-pot, multi-component reaction offers a straightforward route to polysubstituted 2-aminothiophenes from readily available precursors.[4][5]

Reaction Principles and Mechanism

The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5] For the target compound, the specific reactants are isobutyraldehyde (or a related ketone), methyl cyanoacetate, and elemental sulfur. A base, typically a secondary amine like morpholine or triethylamine, is used as a catalyst.[6]

The reaction mechanism, though complex, is understood to proceed through several key stages:[5][7][8]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl group of isobutyraldehyde and the active methylene group of methyl cyanoacetate to form a stable α,β-unsaturated cyanoester intermediate.[5][7]

-

Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is added to the reaction. The mechanism of sulfur ring-opening and subsequent addition is complex, but it is postulated to form a polysulfide intermediate.[7][8]

-

Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene aromatic ring system.[5] The aromatization of the thiophene ring is the thermodynamic driving force for the reaction.[8]

Recent computational studies using density functional theory (DFT) have further elucidated the mechanism, confirming the Knoevenagel condensation as the initial step and exploring the various pathways for the decomposition of polysulfide intermediates.[7][8]

Caption: Generalized workflow of the Gewald Reaction for aminothiophene synthesis.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example based on established Gewald reaction procedures.[6][9]

Materials:

-

Isobutyraldehyde

-

Methyl cyanoacetate

-

Elemental Sulfur powder

-

Morpholine (or Triethylamine)

-

Methanol or Ethanol

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred mixture of isobutyraldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (or another suitable solvent), slowly add morpholine (catalytic amount) over 30 minutes at a temperature of 35-40 °C.

-

Stir the reaction mixture at approximately 45-50 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. A precipitate may form.

-

If a solid precipitates, filter it off and wash with cold ethanol.

-

If no precipitate forms, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic phases, wash with water and then with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography to yield the pure this compound.

Physicochemical Properties and Characterization

The physical and chemical properties of the title compound are crucial for its handling, storage, and subsequent reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO₂S | [10] |

| Molecular Weight | 199.27 g/mol | [10] |

| Appearance | Liquid | [10] |

| Purity | Typically ≥95% | [10] |

| CAS Number | 149587-85-9 | [11] |

Structural confirmation is typically achieved through standard spectroscopic methods. While specific spectra for the isopropyl derivative are not detailed in the provided results, data for analogous aminothiophenes can be used for interpretation.[6]

-

¹H NMR: Expected signals would include singlets for the amino (-NH₂) protons, a singlet for the thiophene ring proton, signals for the isopropyl group (a septet and a doublet), and a singlet for the methyl ester (-OCH₃) protons.

-

¹³C NMR: Resonances corresponding to the carbons of the thiophene ring, the isopropyl group, the ester carbonyl, and the methyl ester carbon would be observed.

-

IR Spectroscopy: Characteristic absorption bands would be seen for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1650-1700 cm⁻¹), and C-O stretching.[6]

Application in Drug Development: A Gateway to Thieno[2,3-d]pyrimidines

The primary utility of this compound in drug discovery is its function as a key intermediate for synthesizing thieno[2,3-d]pyrimidines.[1][12] The 2-amino and 3-carboxylate groups are perfectly positioned to undergo cyclization reactions to form the fused pyrimidine ring.

Synthetic Strategy

The conversion of the 2-aminothiophene to the thieno[2,3-d]pyrimidin-4(3H)-one core is a common and efficient transformation.[1]

-

Cyclization with Formamide: A straightforward method involves heating the aminothiophene starting material with an excess of formamide. This reaction directly provides the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.[1][12]

-

Chlorination: The resulting pyrimidinone can then be chlorinated, typically using phosphorus oxychloride (POCl₃), to produce a 4-chloro-thieno[2,3-d]pyrimidine.[12]

-

Functionalization: This chlorinated intermediate is a versatile electrophile. It can readily undergo nucleophilic aromatic substitution (SNAr) reactions with various amines, hydrazines, or other nucleophiles to install diverse side chains at the 4-position, enabling the creation of large libraries of compounds for biological screening.[3][12]

Caption: Key pathway from the starting material to diverse thienopyrimidine derivatives.

Biological Significance

This synthetic flexibility is crucial because the substituents at the 4-position of the thieno[2,3-d]pyrimidine ring system are often key determinants of biological activity and target selectivity. Derivatives synthesized from this core have been investigated as:

-

Kinase Inhibitors: For treating cancers by targeting dysfunctional cell signaling.[13]

-

Microtubule Targeting Agents: A series of 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines, synthesized from a related aminothiophene via the Gewald reaction, have shown potent antiproliferative and microtubule depolymerizing activity.[3]

-

Cytostatic Agents: 2-aminothiophene-3-carboxylic acid ester derivatives have shown selective cytostatic effects against various cancer cell lines, including prostate cancer and T-cell lymphoma.[14]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its precursors. While a specific Safety Data Sheet (SDS) for the isopropyl derivative is not available in the search results, data for analogous compounds provide essential guidance.[15][16][17]

Hazard Identification:

-

Classification: Analogous compounds are considered hazardous, typically causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[16][17]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and prevent contact with skin and eyes.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[16]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[15][17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15][17]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that provides an efficient entry point to the medicinally significant thieno[2,3-d]pyrimidine class of compounds. Its synthesis via the robust and reliable Gewald reaction allows for the production of this key starting material from simple precursors. Understanding the chemistry, properties, and synthetic potential of this compound empowers researchers and drug development professionals to design and execute innovative synthetic campaigns, accelerating the discovery of novel therapeutic agents.

References

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. ACS Publications. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Abdel-Aziz, A. A. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. PMC. [Link]

-

Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]

-

Fisher Scientific. (2024). Safety Data Sheet - Methyl 3-amino-5-methylthiophene-2-carboxylate. [Link]

-

Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

-

Georganics. Methyl 2-amino-3-thiophenecarboxylate - High purity. [Link]

-

Lee, S. H., et al. (2019). 1,3-Bis(5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. [Link]

-

Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Semantic Scholar. [Link]

-

Taha, M. Q., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. PMC. [Link]

-

ChemBK. Methyl 2-amino-5-propylthiophene-3-carboxylate. [Link]

-

PubChem. Methyl-2-amino-5-methyl-3-thiophenecarboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. [Link]

-

SpectraBase. Methyl 2-aminothiophene-3-carboxylate. [Link]

-

PubChem. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. [Link]

-

Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs. [Link]

-

Sigarra. Starting Material – Concept and Impact on Pharmaceutical Regulations. [Link]

-

Kumar, V., et al. (2021). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Bioresources and Bioprocessing. PMC. [Link]

-

FDA. (2017). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. [Link]

-

El-Metwaly, N. M., & El-Gazzar, M. G. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. PMC. [Link]

-

PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile. [Link]

-

PubChem. Methyl 3-amino-5-bromothiophene-2-carboxylate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. 2-AMINO-5-ISOPROPYL-THIOPHENE-3-CARBOXYLIC ACID METHYL EST… [cymitquimica.com]

- 11. 149587-85-9 CAS MSDS (2-AMINO-5-ISOPROPYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl 2-amino-3-thiophenecarboxylate - High purity | EN [georganics.sk]

- 14. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.nl [fishersci.nl]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Methyl 2-amino-5-isopropylthiophene-3-carboxylate: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides an in-depth analysis of Methyl 2-amino-5-isopropylthiophene-3-carboxylate, a key heterocyclic intermediate in modern organic synthesis and medicinal chemistry. We will explore its efficient synthesis via the Gewald multicomponent reaction, delve into the mechanistic underpinnings of this process, and elucidate the compound's versatile chemical reactivity. Furthermore, this document highlights its strategic importance as a scaffold for the development of pharmacologically active agents, supported by detailed experimental protocols, reactivity schemes, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Introduction: The Significance of the 2-Aminothiophene Scaffold